N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-11-9-13(12(2)21-11)10-19-16(20)17(7-8-17)14-3-5-15(18)6-4-14/h3-6,9H,7-8,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAHOQGUKSFDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under catalytic conditions.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated cyclopropane intermediate.
Attachment of the Dimethylfuran Moiety: This can be done through a Friedel-Crafts alkylation reaction, where the furan ring is alkylated with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalytic systems, and rigorous purification techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis (HCl/H₂O) : Cleaves the amide bond to yield 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid and (2,5-dimethylfuran-3-yl)methanamine .
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Basic Hydrolysis (NaOH/EtOH) : Produces the carboxylate salt and the corresponding amine.
Oxidation Reactions
The 2,5-dimethylfuran moiety is susceptible to oxidation:
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Methyl Group Oxidation : Using strong oxidants like KMnO₄ in acidic conditions converts methyl groups to carboxylic acids, forming derivatives such as 2,5-dicarboxyfuran-3-ylmethyl carboxamide .
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Furan Ring Oxidation : Under harsh conditions (e.g., O₃), the furan ring may undergo cleavage to form diketones or maleic anhydride derivatives .
Electrophilic Substitution
The electron-rich furan ring participates in electrophilic reactions:
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Nitration : Nitrating agents (HNO₃/H₂SO₄) target the 4-position of the furan ring, yielding nitro-substituted derivatives .
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Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 3-position .
Catalytic Hydrogenation
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Cyclopropane Ring Opening : Hydrogenation over Pd/C (1 atm H₂) cleaves the cyclopropane ring, generating 1-(4-fluorophenyl)propane-1-carboxamide .
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Furan Ring Saturation : High-pressure hydrogenation (5 atm H₂, PtO₂) reduces the furan to tetrahydrofuran, producing N-[(2,5-dimethyltetrahydrofuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide .
Thermal Stability
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Cyclopropane Ring Strain : Heating above 150°C induces ring-opening via-sigmatropic shifts, forming conjugated dienes .
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Amide Bond Stability : The carboxamide remains intact below 200°C but decomposes at higher temperatures, releasing CO and NH₃ .
Cross-Coupling Reactions
Scientific Research Applications
N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its unique structural features.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, providing insights into drug-receptor interactions.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropane ring and fluorophenyl group are crucial for its binding affinity and specificity, while the dimethylfuran moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Functional Group Analysis
- Amide Substituents: The target compound’s (2,5-dimethylfuran-3-yl)methyl group introduces a heteroaromatic moiety, contrasting with the diethylamide groups in Ev1/Ev2. This substitution could improve metabolic stability compared to aliphatic amides, as furans are less prone to oxidative degradation .
- Cyclopropane Substituents: The 4-fluorophenyl group (shared with Ev2) is associated with enhanced bioavailability in drug design, while phenoxy/methoxyphenoxy groups (Ev1/Ev2) may confer distinct electronic profiles .
Broader Context of Fluorinated Carboxamides
The evidence also references unrelated carboxamides with fluorinated motifs:
- Dihydroisobenzofuran Derivatives (Ev3): These compounds feature a 4-fluorophenyl group but lack the cyclopropane core, highlighting the structural diversity of fluorinated carboxamides in pharmaceutical applications .
- Synthetic Cannabinoids (Ev4): Compounds like AB-FUBINACA contain fluorinated alkyl/aryl groups but belong to indazole/pyrrolopyridine classes, underscoring that fluorination is a versatile strategy across drug classes despite divergent pharmacological targets .
Biological Activity
N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 251.29 g/mol. The compound features a cyclopropane ring, a furan moiety, and a fluorophenyl group, contributing to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆FNO₂ |
| Molecular Weight | 251.29 g/mol |
| CAS Number | 1351644-86-4 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. The furan ring and cyclopropane structure may enhance its binding affinity to specific targets, potentially modulating their activity.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes or disease pathways, leading to therapeutic effects.
Research Findings
Recent studies have explored the pharmacological potential of this compound. Here are key findings from the literature:
- Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. It was found to induce apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : Research indicated that the compound reduces pro-inflammatory cytokine levels in cellular models, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies showed that it could protect neuronal cells from oxidative stress-induced damage, indicating its potential in neurodegenerative disorders.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
- Inflammation Model : In a mouse model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to control groups.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide?
- Methodological Answer : Synthesis typically involves cyclopropanation of 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid derivatives, followed by amidation with (2,5-dimethylfuran-3-yl)methylamine. Key steps include:
- Cyclopropane ring formation : Use transition-metal-catalyzed methods (e.g., Simmons-Smith reaction) or [2+1] cycloaddition under controlled conditions.
- Amidation : Activate the carboxylic acid using EDCI/HOBt or CDI, followed by coupling with the furan-derived amine.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water.
- Reference: Similar fluorophenyl carboxamide syntheses employ these strategies .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, cyclopropane carbons at δ 15–20 ppm).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated for CHFNO: ~308.3 g/mol).
- X-ray crystallography : For unambiguous confirmation of the cyclopropane geometry and furan orientation (if crystalline).
- Reference: Structural analogs like N-(4-fluorophenyl)cyclopentanecarboxamide are validated via these techniques .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (cyclopropane rings may destabilize above 150°C).
- Light sensitivity : Store in amber vials if furan derivatives are prone to photodegradation.
- Solubility : Prefer DMSO or DMF for stock solutions; avoid prolonged exposure to protic solvents to prevent hydrolysis.
- Reference: Stability protocols for fluorophenyl carboxamides emphasize solvent choice and storage conditions .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological interactions of this compound?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model binding to target proteins (e.g., kinases or GPCRs). Focus on the fluorophenyl group’s hydrophobic interactions and the furan’s π-stacking potential.
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers.
- ADMET prediction : Tools like SwissADME evaluate bioavailability (%ABS >60 if logP <3).
- Reference: Similar cyclopropane-containing drugs are modeled using these approaches .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Assay standardization : Replicate studies under identical conditions (pH, temperature, cell lines).
- Orthogonal assays : Compare results from enzymatic inhibition, cell viability (MTT), and in vivo models.
- Purity validation : Use HPLC-MS (≥95% purity; C18 column, acetonitrile/water gradient) to rule out impurity-driven artifacts.
- Reference: Discrepancies in fluorophenyl derivatives often stem from purity or assay variability .
Q. How does the cyclopropane ring influence metabolic stability in vivo?
- Methodological Answer :
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t). Cyclopropane rings typically resist oxidation, enhancing stability.
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.
- Metabolite profiling : LC-MS/MS identifies primary metabolites (e.g., hydroxylation at the furan methyl group).
- Reference: Cyclopropane moieties in similar compounds reduce metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
